
Comparative Guide: Characterization & Utility of
1-(2-Iodoethyl)pyrazole Hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
1-(2-

Iodoethyl)pyrazole;hydroiodide

CAS No.: 2253630-50-9

Cat. No.: B2413758 Get Quote

Executive Summary
1-(2-Iodoethyl)pyrazole hydroiodide is a high-reactivity alkylating agent used primarily to

introduce the 2-(pyrazol-1-yl)ethyl motif into biologically active small molecules. While the

chloro- and bromo- analogs are more commercially prevalent due to shelf stability, the iodo-

variant offers superior electrophilicity for difficult alkylations (e.g., weak nucleophiles or

sterically hindered substrates).

This guide characterizes the hydroiodide salt, contrasting it with its halogenated alternatives,

and provides a validated protocol for its synthesis and handling. Crucially, the hydroiodide salt

form is not merely for solubility; it is a chemical necessity to prevent the rapid intramolecular

cyclization and polymerization observed in the free base.

Part 1: Chemical Identity & Strategic Utility
The Stability Paradox
The free base, 1-(2-iodoethyl)pyrazole, is inherently unstable. The pyrazole nitrogen (

) is sufficiently nucleophilic to attack the

-carbon bearing the iodine, leading to autocatalytic formation of a pyrazolium salt
(intramolecular quaternization) or elimination to 1-vinylpyrazole.
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The Hydroiodide Solution: By protonating the pyrazole ring (

), the nucleophilicity of the nitrogen is quenched, and the compound becomes a stable,
crystalline solid suitable for storage.

Structural Specifications
Compound Name: 1-(2-Iodoethyl)-1H-pyrazole hydroiodide

CAS (Free Base): 1343309-81-8 (Salt forms often unlisted or custom synthesized)

Molecular Formula:

Molecular Weight: 222.03 (Free Base) + 127.91 (HI)

349.94 g/mol

Appearance: Off-white to yellowish crystalline solid (yellowing indicates free iodine

liberation).

Part 2: Comparative Analysis of Haloethyl Pyrazoles
In drug development, the choice of linker precursor is a trade-off between Leaving Group

Lability (Reactivity) and Shelf Stability.

Table 1: Performance Matrix of 1-(2-Haloethyl)pyrazoles
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Feature Iodo- (HI Salt)
Bromo- (HBr

Salt)

Chloro- (Free

Base/HCl)
Tosylate

Reactivity (

)
High (100) Moderate (10-20) Low (1) High (80)

Leaving Group
Iodide (

)

Bromide (

)

Chloride (

)

Tosylate (

)

Stability
Low (Oxidation

prone)
High Very High Moderate

Primary Use

Case

Sensitive/Hinder

ed Nucleophiles
General Purpose

Cost-

sensitive/Bulk

Scale

Non-halogenated

needs

Storage
-20°C, Dark,

Inert Gas
2-8°C, Dry RT to 2-8°C 2-8°C

Decision Logic: When to use the Iodo- derivative?
Use 1-(2-iodoethyl)pyrazole hydroiodide when:

Reaction Temperature is Limited: Thermal sensitive substrates cannot withstand the reflux

temperatures required for the Chloro- or Bromo- analogs.

Nucleophile is Weak: Alkylating weak bases (e.g., aniline nitrogens, certain phenols) where

the Bromo- analog yields poor conversion.

Finkelstein In-Situ is Impossible: When the reaction solvent (e.g., DMF, THF) is incompatible

with in-situ halide exchange conditions.

Part 3: Full Characterization Data
The following data represents the hydroiodide salt. Note the distinct "Heavy Atom Effect" of

iodine in the

NMR, which shields the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-carbon significantly compared to Cl/Br analogs.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Standard for salts)

Nucleus
Assignm
ent

Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Notes

Pyrazole-

H3
7.80 - 7.85 d 1H ~2.0

Deshielded

by salt

form

Pyrazole-

H5
7.65 - 7.70 d 1H ~2.0

Pyrazole-

H4
6.35 - 6.45 t/dd 1H ~2.0

N- 4.50 - 4.60 t 2H 6.5 - 7.0

-I 3.55 - 3.65 t 2H 6.5 - 7.0
Distinctive

triplet

Pyrazole-

C3
~139.0 - - -

Pyrazole-

C5
~130.5 - - -

Pyrazole-

C4
~106.0 - - -

N- ~53.0 - - -

-I 2.0 - 5.0 - - -

Heavy

Atom

Effect

(Shielded)
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> Expert Note: The carbon attached to iodine (

-I) appears extremely upfield (near 0-5 ppm). Do not mistake this for a solvent impurity or TMS.
This is diagnostic for alkyl iodides.

Mass Spectrometry (ESI-MS)
Mode: Positive Ion (

)

Parent Ion $[M-I]^+ $: m/z 222.97 (Matches cation

)

Fragment: m/z 95.06 (Loss of Iodine -> Ethylpyrazole cation or vinylpyrazole)

Melting Point
Range: 125°C - 130°C (Decomposition).

Observation: Material may darken before melting due to iodine liberation.

Part 4: Experimental Protocol (Synthesis & Usage)
Since the iodo-salt is often expensive or unstable to ship, it is best prepared fresh from the

commercially available 1-(2-chloroethyl)pyrazole via a Finkelstein reaction.

Synthesis Workflow (Finkelstein Route)

1-(2-Chloroethyl)pyrazole
(HCl Salt or Free Base)

NaI (4-5 equiv)
Acetone/MEK, Reflux 12-24h

Halide Exchange
Filter NaCl precipitate

Remove byproduct Add HI (aq) or
TMS-I (anhydrous)

Stabilization 1-(2-Iodoethyl)pyrazole
Hydroiodide (Solid)

Crystallization

Click to download full resolution via product page

Figure 1: Synthesis pathway ensuring salt formation for stability.

Step-by-Step Procedure
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Dissolution: Dissolve 1-(2-chloroethyl)pyrazole hydrochloride (10 mmol) in dry Acetone or

Methyl Ethyl Ketone (MEK) (50 mL).

Exchange: Add Sodium Iodide (NaI) (40 mmol, 4 equiv). The excess drives the equilibrium

(Le Chatelier's principle) as NaCl precipitates.

Reflux: Heat to reflux for 18–24 hours under Nitrogen.

Checkpoint: Monitor by TLC (Hexane/EtOAc). The Iodo- product (

) usually runs slightly higher than Chloro- (

) on silica, but GC/MS is more reliable.

Workup (Critical):

Cool to Room Temp.[1] Filter off the white NaCl solid.

Concentrate the filtrate carefully (do not heat to dryness).

Redissolve residue in minimal cold Ethanol/IPA.

Salt Formation: Add Hydriodic acid (57% stabilized) dropwise until pH < 3. Alternatively, use

TMS-I generated in situ for anhydrous conditions.

Isolation: Precipitate with cold Diethyl Ether (

). Filter the yellow/off-white solid and dry under vacuum in the dark.

Part 5: Quality Control & Stability Mechanisms
Stability Diagram: Why the Salt Matters
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1-(2-Iodoethyl)pyrazole

Intramolecular Attack
(N-2 attacks C-I)

Rapid (RT)

Hydroiodide Salt
(Protonated Nitrogen)

Add HI

Pyrazolium Salt
(Inactive Dimer/Polymer)

Irreversible

Stable Storage Form
(Nucleophilicity Quenched)

Prevents Cyclization

Click to download full resolution via product page

Figure 2: Mechanism of degradation for the free base versus stabilization via salt formation.

Self-Validating QC Protocol
Before using the reagent in a precious coupling reaction, perform this 5-minute check:

Visual Check: If the solid is Dark Brown/Violet, free iodine has liberated. Wash with cold

thiosulfate solution and recrystallize, or discard.

Solubility Test: Dissolve a small amount in water.

Clear solution: Good.[1]

Oily droplets: Indicates free base reversion or polymerization.

Silver Nitrate Test: Dissolve in water/ethanol and add one drop of

.

Yellow Precipitate (

): Confirms Iodide.[1]
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White Precipitate (

): Indicates incomplete Finkelstein reaction (starting material remains).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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